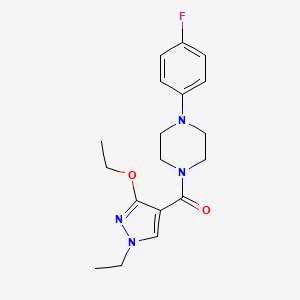

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

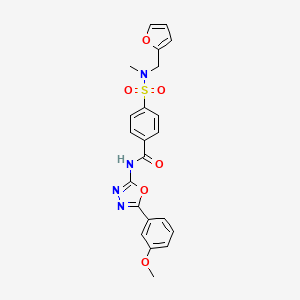

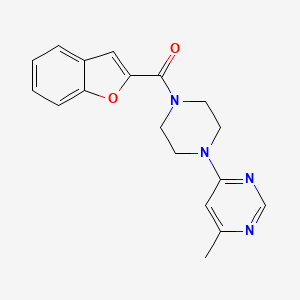

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrazole ring, a piperazine ring, and a ketone group . The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the ketone group consists of a carbon atom double-bonded to an oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole and piperazine rings might participate in various reactions involving nucleophilic or electrophilic substitution. The ketone group could be involved in reactions such as reduction, oxidation, or condensation .Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds, such as our target molecule, exhibit significant antimicrobial potential. Researchers have synthesized derivatives with antibacterial, antifungal, and antiviral properties . These compounds could play a crucial role in combating infectious diseases.

Antitumor Properties

Certain imidazole-based derivatives have demonstrated promising antitumor activity. For instance, compounds like 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were evaluated against cancer cell lines . Further research in this area could lead to novel cancer therapies.

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, have shown potent antileishmanial and antimalarial activities . These findings highlight the potential of our compound in addressing parasitic diseases.

Cytotoxicity

Some analogues derived from imidazole-containing structures exhibit cytotoxic activity. Notably, compounds like 8j , 8e , and 8m demonstrated remarkable capability compared to standard reference drugs . Investigating their mechanisms of action could lead to novel therapeutic strategies.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)15-7-5-14(19)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRAAXRWDCCXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)